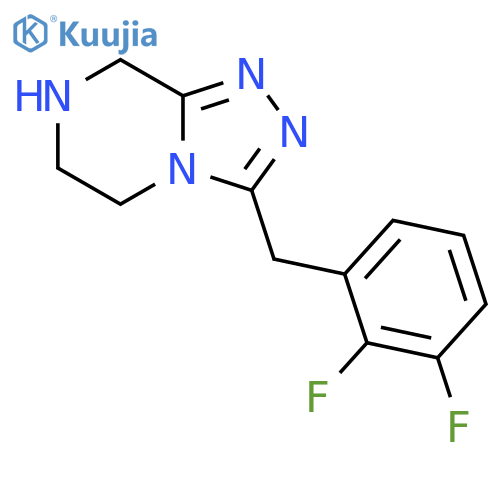

Cas no 1159553-64-6 (3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine)

1159553-64-6 structure

商品名:3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine

CAS番号:1159553-64-6

MF:C12H12F2N4

メガワット:250.247288703918

MDL:MFCD11856698

CID:4574114

PubChem ID:79022369

3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 化学的及び物理的性質

名前と識別子

-

- 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

- 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2,3-difluorophenyl)methyl]-5,6,7,8-tetrahydro-

- 3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine

-

- MDL: MFCD11856698

- インチ: 1S/C12H12F2N4/c13-9-3-1-2-8(12(9)14)6-10-16-17-11-7-15-4-5-18(10)11/h1-3,15H,4-7H2

- InChIKey: DFUQSNQHBFZQMM-UHFFFAOYSA-N

- ほほえんだ: C12=NN=C(CC3=CC=CC(F)=C3F)N1CCNC2

3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263181-2.5g |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 2.5g |

$1791.0 | 2024-06-18 | |

| Enamine | EN300-263181-0.1g |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 0.1g |

$317.0 | 2024-06-18 | |

| Enamine | EN300-263181-0.5g |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 0.5g |

$713.0 | 2024-06-18 | |

| Chemenu | CM421159-500mg |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95%+ | 500mg |

$778 | 2023-11-24 | |

| Chemenu | CM421159-250mg |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95%+ | 250mg |

$504 | 2023-11-24 | |

| A2B Chem LLC | AW46210-1g |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 1g |

$998.00 | 2024-04-20 | |

| A2B Chem LLC | AW46210-50mg |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 50mg |

$259.00 | 2024-04-20 | |

| 1PlusChem | 1P01C5SY-5g |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 5g |

$3338.00 | 2023-12-26 | |

| 1PlusChem | 1P01C5SY-100mg |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 100mg |

$454.00 | 2023-12-26 | |

| 1PlusChem | 1P01C5SY-500mg |

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |

1159553-64-6 | 95% | 500mg |

$944.00 | 2023-12-26 |

3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1159553-64-6 (3-(2,3-difluorophenyl)methyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量